(R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13483623
InChI: InChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
SMILES: C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl
Molecular Formula: C8H9Cl2NO
Molecular Weight: 206.07 g/mol

(R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

CAS No.:

Cat. No.: VC13483623

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride -

Specification

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
IUPAC Name (3R)-5-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Standard InChI InChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
Standard InChI Key UYQLHGNVIKNTDS-FJXQXJEOSA-N
Isomeric SMILES C1[C@@H](C2=C(O1)C=CC(=C2)Cl)N.Cl
SMILES C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl
Canonical SMILES C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a fused benzofuran core with a chlorine substituent at the 5-position and an amine group at the 3-position. Its (R)-configuration distinguishes it from the (S)-enantiomer, imparting distinct stereoelectronic properties. The molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol. Key structural attributes include:

  • Benzofuran scaffold: A bicyclic system combining benzene and furan rings.

  • Chiral center: The C3 amine group creates a stereogenic center, with the (R)-enantiomer exhibiting a specific spatial arrangement critical for biological interactions .

  • Hydrochloride salt: Enhances solubility and stability for practical applications.

Stereochemical Significance

The (R)-configuration influences molecular interactions, particularly in enantioselective synthesis and receptor binding. Comparative studies of benzofuran derivatives suggest that minor stereochemical alterations can drastically alter pharmacological profiles, necessitating precise synthetic control .

Synthetic Methodologies

General Synthesis Framework

The preparation of (R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride involves multi-step processes, often beginning with readily available precursors. A representative pathway, adapted from patent CN102942542A, includes:

  • Cyclization: Formation of the dihydrobenzofuran core via catalytic promotion.

  • Chlorination: Introduction of the chlorine substituent at the 5-position.

  • Amination: Installation of the amine group with stereochemical control.

  • Resolution: Separation of enantiomers to isolate the (R)-form.

  • Salt Formation: Conversion to the hydrochloride salt for stabilization .

Table 1: Key Synthetic Steps and Conditions

StepReagents/CatalystsConditionsOutcome
CyclizationRuCl₃·3H₂O/NaIO₄25–50°C, aqueous phaseDihydrobenzofuran core
ChlorinationN-Chlorosuccinimide (NCS)50–90°C, DMF5-Chloro substitution
Stereochemical ControlChiral HPLC or enzymatic resolutionRoom temperature(R)-enantiomer isolation
Salt FormationHCl gasEthanol, 0–5°CHydrochloride salt

Enantioselective Synthesis Challenges

Achieving high enantiomeric excess (ee) requires advanced techniques:

  • Asymmetric catalysis: Chiral ligands (e.g., BINAP) paired with transition metals induce desired configurations during amination .

  • Kinetic resolution: Enzymatic methods using lipases or esterases selectively process one enantiomer, though yields may be limited.

Physicochemical Properties

Stability and Solubility

The hydrochloride salt enhances aqueous solubility (>50 mg/mL at 25°C) while maintaining stability under inert storage conditions (2–8°C, argon atmosphere). Degradation pathways include:

  • Hydrolysis: Predominant at extreme pH, yielding 5-chlorosalicylaldehyde .

  • Photolysis: UV exposure leads to toxic chlorinated quinones, necessitating light-protected handling.

Table 2: Comparative Properties of (R)- and (S)-Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
Optical Rotation+15.6° (c=1, MeOH)-15.6° (c=1, MeOH)
Melting Point192–194°C (dec.)190–192°C (dec.)
LogP1.81.8

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a chiral precursor in synthesizing:

  • Antipsychotics: Targeting dopamine and serotonin receptors.

  • Antimicrobials: Through functionalization of the amine group.

Asymmetric Synthesis

Its rigid structure aids in constructing complex heterocycles via Friedländer condensations and Mannich reactions, with ee values exceeding 90% under optimized conditions .

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